2-Bromo-3,6-dimethyl-4-nitroaniline
Description
Significance of Substituted Anilines in Contemporary Organic Chemistry
Substituted anilines are a class of organic compounds derived from aniline (B41778) through the replacement of one or more hydrogen atoms on the aromatic ring or the amino group with other functional groups. wisdomlib.org These modifications can dramatically alter the chemical and physical properties of the parent aniline molecule, making them indispensable precursors in the synthesis of a vast range of organic compounds. wisdomlib.org Their utility spans from the creation of dyes and polymers to the development of pharmaceuticals and agrochemicals. researchgate.net
The nature of the substituent group dictates the electron density of the benzene (B151609) ring and, consequently, the basicity and nucleophilicity of the amino group. chemistrysteps.com Electron-donating groups enhance the electron density, making the arylamine more basic, while electron-withdrawing groups have the opposite effect. chemistrysteps.com This tunability makes substituted anilines crucial intermediates in numerous chemical transformations, including diazotization reactions to form diazonium salts, which are themselves versatile intermediates for introducing a variety of functional groups. chemistrysteps.comwikipedia.org
Role of Halogenation and Nitration in Modifying Aromatic Reactivity and Properties
Halogenation and nitration are fundamental electrophilic aromatic substitution reactions that introduce halogen atoms (F, Cl, Br, I) and a nitro group (NO2), respectively, onto an aromatic ring. organicchemistrytutor.comwikipedia.org These transformations are pivotal in synthetic organic chemistry as they significantly influence the reactivity and properties of the aromatic compound.
Halogenation, typically requiring a Lewis acid catalyst for less reactive halogens like bromine and chlorine, introduces an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. libretexts.orglibretexts.org The halogen atom also acts as a directing group, influencing the position of subsequent substitutions. Halogenation has been shown to enhance the antimicrobial potency of aniline derivatives. nih.gov
Nitration, commonly achieved using a mixture of nitric acid and sulfuric acid, introduces the strongly electron-withdrawing nitro group. masterorganicchemistry.com This group is a powerful ring deactivator and directs incoming electrophiles to the meta position. libretexts.org The nitro group is of particular synthetic value as it can be readily reduced to an amino group, providing a route to a wide range of substituted anilines. wikipedia.org
Overview of Research Trajectories for 2-Bromo-3,6-dimethyl-4-nitroaniline and Analogs
Research involving this compound and its analogs primarily focuses on their role as intermediates in organic synthesis. The specific substitution pattern of this compound, featuring a bromine atom, two methyl groups, and a nitro group on the aniline ring, offers a unique combination of steric and electronic effects that can be exploited in the design of more complex molecules.
Analogs of this compound, such as other halogenated and nitrated anilines, are investigated for a variety of applications. For instance, studies have explored the antimicrobial and antibiofilm activities of halogenated anilines against various pathogens. nih.gov Furthermore, related compounds like 2-bromo-4-nitroaniline (B50497) have been studied for their nonlinear optical (NLO) properties, suggesting potential applications in optoelectronics. researchgate.net The synthesis of various substituted anilines, including those with different halogen and alkyl substituents, is a continuous area of research aimed at creating libraries of compounds for medicinal chemistry and materials science. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07g/mol |
IUPAC Name |
2-bromo-3,6-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-3-6(11(12)13)5(2)7(9)8(4)10/h3H,10H2,1-2H3 |
InChI Key |
WHMZMKNGDCATMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1N)Br)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2 Bromo 3,6 Dimethyl 4 Nitroaniline
Precursor Synthesis and Strategic Functionalization
The assembly of the target molecule relies on the sequential functionalization of a dimethylated aromatic precursor. The order in which the nitro and bromo groups are introduced is critical and is governed by the principles of electrophilic aromatic substitution.
The synthesis of the key intermediate, 3,6-dimethyl-4-nitroaniline, is typically achieved through the controlled nitration of 3,6-dimethylaniline (commonly known as 2,5-xylidine). The amino group (-NH₂) is a powerful activating ortho-, para-director, while the methyl groups (-CH₃) are weaker activating ortho-, para-directors.
In the nitration of 3,6-dimethylaniline, the incoming electrophile (the nitronium ion, NO₂⁺) is directed by the substituents on the ring. The primary directing influence is the amino group.
Para-Position: The position para to the amino group (C4) is electronically favored and sterically accessible, making it the principal site for nitration.
Ortho-Positions: The positions ortho to the amino group (C2 and C5) are also electronically activated, but substitution is subject to steric hindrance from the adjacent methyl groups.
To ensure high selectivity for the 4-nitro product and to prevent oxidation of the reactive aniline (B41778), the amino group can be temporarily protected as an acetamido group (-NHCOCH₃). The acetamido group is still an ortho-, para-director but is less activating than a free amino group, which allows for a more controlled reaction. The synthetic sequence would involve:
Acetylation of 3,6-dimethylaniline using acetic anhydride.
Nitration of the resulting N-(3,6-dimethylphenyl)acetamide with a mixture of concentrated nitric acid and sulfuric acid, typically at low temperatures (0-10°C) to control the exothermic reaction. orgsyn.orgsciencemadness.org
Acid- or base-catalyzed hydrolysis of the acetamido group to yield 3,6-dimethyl-4-nitroaniline.
The final step in the synthesis is the regioselective bromination of the 3,6-dimethyl-4-nitroaniline precursor. The position of bromination is determined by the combined directing effects of the four substituents already on the aromatic ring.
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | C1 | Strong Activator | Ortho, Para |
| -CH₃ | C3 | Weak Activator | Ortho, Para |
| -NO₂ | C4 | Strong Deactivator | Meta |
| -CH₃ | C6 | Weak Activator | Ortho, Para |
The dominant directing group is the strongly activating amino group at C1, which directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions.
The para-position (C4) is already blocked by the nitro group.
The ortho-position at C6 is blocked by a methyl group.
This leaves the ortho-position at C2 as the only sterically and electronically favorable site for substitution.
Therefore, the bromination of 3,6-dimethyl-4-nitroaniline is highly regioselective. The reaction is typically carried out using molecular bromine (Br₂) in a solvent such as acetic acid. The use of N-bromosuccinimide (NBS) can also be an effective method for controlled bromination. lookchem.com
While 3,6-dimethylaniline is a commercially available starting material, the introduction of methyl groups onto an aromatic ring is a fundamental organic transformation. The most common method is the Friedel-Crafts alkylation, which involves treating an aromatic compound with an alkyl halide (e.g., methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
However, applying this reaction directly to aniline is problematic because the Lewis acid catalyst complexes with the basic amino group, deactivating the ring towards electrophilic substitution. youtube.com Therefore, methylation is often performed on a precursor molecule, such as a nitroaromatic compound, before the reduction of the nitro group to an aniline. For example, one could theoretically start with a nitrotoluene and introduce a second methyl group, although controlling the position can be challenging due to issues of polyalkylation and isomer formation.
Multi-step Synthesis of 2-Bromo-3,6-dimethyl-4-nitroaniline
The most logical synthetic pathway to this compound involves a two-step sequence starting from 3,6-dimethylaniline, as outlined below.
Scheme 1: Proposed Synthesis of this compound
Step 1: Nitration 3,6-dimethylaniline → 3,6-dimethyl-4-nitroaniline
Step 2: Bromination 3,6-dimethyl-4-nitroaniline → this compound
| Reaction Step | Parameter | Optimization Strategy | Rationale |
| Nitration | Reagent Stoichiometry | Use of a slight excess of nitric acid in a large excess of sulfuric acid. | Ensures complete reaction while the sulfuric acid acts as a solvent and catalyst. |
| Temperature | Maintain low temperatures (0-10°C) using an ice bath. orgsyn.org | The reaction is highly exothermic; low temperatures minimize the formation of oxidized byproducts and dinitrated species. | |
| Reaction Time | Monitor reaction progress via TLC to determine completion. | Prevents side reactions that may occur with prolonged reaction times. | |
| Purification | Recrystallization from a suitable solvent (e.g., ethanol (B145695)/water). | Removes isomeric impurities and unreacted starting material. | |
| Bromination | Brominating Agent | Use of Br₂ in glacial acetic acid or NBS in a non-polar solvent. lookchem.com | Provides a source of electrophilic bromine under controlled conditions. |
| Reagent Stoichiometry | Use of approximately 1.0-1.1 equivalents of the brominating agent. | Minimizes the formation of dibrominated byproducts. | |
| Temperature | Typically performed at or slightly above room temperature. | Balances reaction rate with selectivity. Excessive heat can lead to side reactions. | |
| Purification | Recrystallization or column chromatography. | Isolates the desired product from any remaining starting material or byproducts. |
Positional selectivity is the cornerstone of this multi-step synthesis. The chosen reaction sequence ensures that each substituent is placed in the correct position based on the directing effects of the groups already present.
The key strategic decisions are:
Nitration before Bromination: Performing nitration on 3,6-dimethylaniline first places the nitro group at the C4 position due to the powerful para-directing effect of the amine. If bromination were attempted first, a mixture of products would likely form, with bromination occurring at C2 and C4. Separating these isomers would be difficult.
Exploiting Steric and Electronic Effects: The final bromination step is a model of regiochemical control. The directing effects of the substituents are summarized below, illustrating why the C2 position is uniquely favored for electrophilic attack.
Directing Influences for Bromination of 3,6-dimethyl-4-nitroaniline
| Ring Position | Directing Influence from -NH₂ (C1) | Directing Influence from -NO₂ (C4) | Steric Hindrance | Outcome |
|---|---|---|---|---|
| C2 | Ortho (Activating) | Meta (Deactivating) | Moderate | Favored Site |
| C4 | Para (Activating) | - | Blocked | No Reaction |
| C5 | Ortho (Activating) | Meta (Deactivating) | High (from C6-CH₃) | Disfavored |
| C6 | - | Meta (Deactivating) | Blocked | No Reaction |
This strategic approach, combining protection/deprotection tactics with a logical sequence of electrophilic substitution reactions, allows for the efficient and high-yielding synthesis of the specifically substituted target compound, this compound.
Chemical Transformations and Derivatizations of this compound
The unique arrangement of functional groups on the this compound ring system allows for a range of chemical modifications. The nitro group, amino group, and bromine atom each serve as a handle for further derivatization, enabling the synthesis of a diverse array of more complex molecules.
Reduction of the Nitro Group to Amino Functionality
The reduction of the nitro group to a primary amine is a fundamental transformation in aromatic chemistry, yielding a phenylenediamine derivative. This reaction significantly alters the electronic properties of the aromatic ring, converting a strongly electron-withdrawing group into a strongly electron-donating one.
Commonly, this reduction is achieved through catalytic hydrogenation. researchgate.net Reagents such as hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are highly effective. iitm.ac.in For instance, the hydrogenation of the related compound 2-bromo-3,6-dimethyl-4-nitrophenol to 4-amino-2-bromo-3,6-dimethylphenol (B8744532) was successfully carried out using 5% platinum on carbon in ethyl acetate (B1210297) under a hydrogen atmosphere. prepchem.com Other reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or metals like iron, tin, or zinc in acidic media, can also be employed for the reduction of nitroarenes. researchgate.net The choice of reagent can be critical to avoid side reactions, such as the hydrodehalogenation (removal of the bromine atom), which can occur under harsh hydrogenation conditions.
The resulting diamine, 3-bromo-2,5-dimethylbenzene-1,4-diamine , is a valuable intermediate for the synthesis of heterocyclic compounds and other complex molecular architectures.
Nucleophilic Aromatic Substitution Reactions Involving the Bromine Atom
The bromine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group in the para position, which stabilizes the intermediate Meisenheimer complex formed during the reaction. nih.gov
A variety of nucleophiles can be used to displace the bromide ion. Common examples from related bromo-nitroaniline compounds include alkoxides (e.g., sodium methoxide), cyanide ions, and amines. researchgate.net For example, reactions of similar substrates with thiols have been shown to yield thioether derivatives. acs.org The reaction of 2-bromo-3,4,5-trinitrothiophene with amine nucleophiles resulted in the substitution of the bromine atom, highlighting the feasibility of such transformations. unibo.it The reaction conditions, including the choice of solvent, can have a marked effect on the regioselectivity and rate of SNAr reactions. researchgate.netlookchem.com The steric hindrance provided by the adjacent methyl group at the 3-position may influence the rate of substitution at the C2-bromo position.
Electrophilic Reactions at the Amino Nitrogen
The primary amino group of this compound is nucleophilic and can react with a range of electrophiles. Common derivatizations include acylation and alkylation.
Acylation, typically performed with acyl chlorides or anhydrides like acetic anhydride, results in the formation of a more stable and less reactive amide derivative. google.com This transformation is often used as a protective strategy for the amino group to prevent its oxidation or reaction under conditions intended for other parts of the molecule. quora.com For example, aromatic amines are often derivatized by reaction with perfluorofatty acid anhydrides to form amides for analytical purposes. researchgate.net
The amino group can also undergo diazotization upon reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.com These diazonium intermediates are highly versatile and can be subsequently converted into a wide variety of functional groups through Sandmeyer or related reactions. lumenlearning.com
Oxidation Reactions of the Aromatic System or Substituents
The oxidation of this compound can proceed at several sites. The primary amino group can be oxidized, and under certain conditions, the aromatic ring or the methyl substituents could also react.
Oxidation of the amino group in anilines can lead to a variety of products, including nitroso compounds, azoxy compounds, and ultimately, nitro compounds, depending on the oxidant and reaction conditions. nih.govacs.org For instance, oxidation of anilines with in situ-formed performic acid (from formic acid and hydrogen peroxide) can yield the corresponding nitroarenes. nih.gov The presence of both electron-donating (methyl) and electron-withdrawing (nitro, bromo) groups on the target molecule would influence the selectivity of such an oxidation. nih.govresearchgate.net The oxidation of aniline itself can also lead to the formation of polymeric materials like polyaniline. acs.org
The table below summarizes the potential chemical transformations for this compound.
| Transformation Type | Functional Group | Typical Reagents | Product Type |
| Reduction | Nitro (-NO₂) | H₂/Pd/C, H₂/Pt/C, Fe/HCl, Sn/HCl, NaBH₄ | Amino (-NH₂) |
| Nucleophilic Aromatic Substitution | Bromo (-Br) | NaOMe, KCN, R-SH, Amines | Methoxy, Cyano, Thioether, Amino derivatives |
| Acylation | Amino (-NH₂) | Acetic Anhydride, Acetyl Chloride | Amide (-NHCOR) |
| Diazotization | Amino (-NH₂) | NaNO₂, HCl | Diazonium Salt (-N₂⁺Cl⁻) |
| Oxidation | Amino (-NH₂) | Performic Acid, Ru(IV) complexes | Nitroso, Azoxy, or Nitro derivatives |
Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo 3,6 Dimethyl 4 Nitroaniline
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for the identification of functional groups and the elucidation of molecular structure. A theoretical analysis would predict characteristic vibrational modes for 2-Bromo-3,6-dimethyl-4-nitroaniline based on its constituent functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
An FT-IR spectrum of this compound would be expected to display absorption bands corresponding to the various functional groups present in the molecule. For instance, the N-H stretching vibrations of the primary amine group would likely appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are anticipated to produce strong bands in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-N stretching vibration of the aromatic amine would likely be found in the 1250-1350 cm⁻¹ range. The C-Br stretching vibration typically appears at lower wavenumbers, generally in the 500-700 cm⁻¹ region. The presence of methyl groups would introduce C-H stretching and bending vibrations.
Without experimental data, a precise data table of absorption bands cannot be provided.
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
A definitive table of Raman shifts is contingent on experimental measurement.
Interpretation of Characteristic Absorption Bands and Vibrational Modes
A combined analysis of both FT-IR and FT-Raman spectra would allow for a more complete assignment of the vibrational modes of this compound. The relative intensities of the bands in each spectrum would help to distinguish between different types of vibrations. For example, the symmetric stretching of the nitro group is typically strong in the Raman spectrum but weaker in the IR spectrum, while the asymmetric stretch shows the opposite behavior.
Electronic Spectroscopy Investigations
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound in a suitable solvent would reveal information about the electronic transitions within the molecule. The presence of the nitroaniline chromophore, which includes the benzene (B151609) ring, the amino group, and the nitro group, would lead to characteristic absorption bands. These transitions are typically of the π → π* and n → π* type.
A precise determination of the absorption maxima (λmax) requires experimental measurement.
Chromophoric Properties and π-Conjugation Effects
The chromophoric system of this compound is primarily determined by the p-nitroaniline core. The amino group acts as an electron-donating group (auxochrome) and the nitro group as an electron-withdrawing group, which extends the π-conjugation of the benzene ring. This extended conjugation is responsible for the absorption of light in the visible region, giving the compound its color. The bromine atom and the two methyl groups attached to the ring will have a smaller, secondary effect on the electronic transitions, potentially causing a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted p-nitroaniline. The steric hindrance from the methyl groups could also influence the planarity of the molecule and thus affect the extent of π-conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For this compound, a complete assignment of its proton and carbon environments would be achieved through a series of one- and two-dimensional NMR experiments.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment
The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to the aromatic proton, the amine protons, and the protons of the two methyl groups. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the aniline (B41778) ring—namely the electron-withdrawing nitro and bromo groups and the electron-donating methyl groups.
The aromatic region would likely feature a single singlet for the proton at the C5 position, as it is the only hydrogen directly attached to the aromatic ring. The chemical shift of this proton would be influenced by the adjacent nitro and methyl groups. The amine (NH₂) protons would also likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The two methyl groups at positions C3 and C6 are chemically non-equivalent and are expected to appear as two distinct singlets in the aliphatic region of the spectrum.
A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H5 | ~7.5 - 8.0 | s (singlet) |
| NH₂ | ~5.0 - 6.0 | br s (broad singlet) |
| C6-CH₃ | ~2.3 - 2.6 | s (singlet) |
| C3-CH₃ | ~2.1 - 2.4 | s (singlet) |
This table is illustrative and based on typical chemical shifts for similar structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton
The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. It is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring and the two methyl carbons. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents.
The carbons bearing the nitro group (C4) and the bromine atom (C2) would be deshielded and appear at lower field. Conversely, the carbons attached to the methyl groups (C3 and C6) and the amino group (C1) would be more shielded. The single unsubstituted aromatic carbon (C5) would have a chemical shift influenced by its neighboring groups. The two methyl carbons would appear in the upfield region of the spectrum.
An illustrative table of expected ¹³C NMR chemical shifts is provided below.
| Carbon | Expected Chemical Shift (ppm) |
| C1 | ~145 - 150 |
| C2 | ~110 - 115 |
| C3 | ~130 - 135 |
| C4 | ~140 - 145 |
| C5 | ~120 - 125 |
| C6 | ~125 - 130 |
| C3-CH₃ | ~15 - 20 |
| C6-CH₃ | ~20 - 25 |
This table is illustrative and based on typical chemical shifts for similar structures.
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
COSY: This experiment would show correlations between coupled protons. For this molecule, it would primarily confirm the absence of coupling for the isolated aromatic proton and the methyl protons.
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signal to its corresponding carbon (C5) and the methyl proton signals to their respective methyl carbons.
HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the substitution pattern. For instance, the aromatic proton at C5 would show correlations to C1, C3, and C4. The methyl protons would show correlations to the adjacent ring carbons, confirming their positions at C3 and C6.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide definitive proof of the molecular structure, as well as detailed information about bond lengths, bond angles, and intermolecular interactions.
Determination of Crystal System, Space Group, and Unit Cell Parameters
A suitable single crystal of this compound would be grown and subjected to X-ray diffraction analysis. This would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). For comparison, a related compound, 2-bromo-4-nitroaniline (B50497), has been reported to crystallize in the orthorhombic crystal system with the space group Pna21. rsc.org Another related compound, 2-bromo-4,6-dinitroaniline, crystallizes in the monoclinic system. nih.gov
A hypothetical data table for the crystallographic parameters is shown below.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
This table is illustrative and based on data for a similar compound. rsc.org
Precise Molecular Geometry and Bond Parameters
The X-ray diffraction analysis would yield the precise coordinates of each atom in the crystal lattice, allowing for the calculation of all bond lengths and bond angles. This data would provide insight into the electronic and steric effects of the substituents on the molecular geometry. For example, the C-N bond length of the nitro group and the C-Br bond length would be determined with high precision. The planarity of the aniline ring and the orientation of the nitro and amino groups with respect to the ring would also be elucidated.
A representative table of selected bond lengths and angles is presented below.
| Bond | Length (Å) | Angle | Value (°) |
| C-Br | Value | C1-C2-C3 | Value |
| C-N(O₂) | Value | C3-C4-C5 | Value |
| C-N(H₂) | Value | C4-C5-C6 | Value |
| C-C (aromatic) | Average Value | C5-C6-C1 | Value |
This table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction study.
Analysis of Dihedral Angles and Conformational Preferences
A comprehensive analysis of the dihedral angles and conformational preferences of this compound would be crucial in defining its three-dimensional structure and potential steric and electronic interactions. In related compounds such as 2-bromo-4-nitroaniline and 2-bromo-4,6-dinitroaniline, the orientation of the nitro group relative to the aniline ring is a key feature. For instance, in 2-bromo-4-nitroaniline, the dihedral angle between the nitro group and the aromatic ring is reported to be 4.57(4)°. nih.gov Similarly, in 2-bromo-4,6-dinitroaniline, the dihedral angles between the two nitro groups and the aniline ring are 2.04(3)° and 1.18(4)°. nih.gov These small dihedral angles suggest a high degree of planarity, which can be attributed to the electronic effects of the substituents.
For this compound, the presence of methyl groups at the 3 and 6 positions would likely introduce significant steric hindrance, potentially forcing the nitro group and the bromine atom to adopt larger dihedral angles with respect to the benzene ring. The interplay between the electron-withdrawing nitro group, the bulky bromine atom, and the space-occupying methyl groups would dictate the final conformational preferences of the molecule. A detailed crystallographic study would be necessary to determine these angles definitively.
Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking Interactions
The supramolecular architecture of crystalline this compound would be governed by a variety of intermolecular forces, including hydrogen bonding and π-π stacking interactions. The amino group is a hydrogen bond donor, while the nitro group and the bromine atom can act as hydrogen bond acceptors.
In the crystal structure of 2-bromo-4-nitroaniline, intermolecular N-H···N and N-H···O hydrogen bonds are observed, which link the molecules into a stable network. nih.govresearchgate.net Furthermore, an intramolecular N-H···Br hydrogen bond is also present. nih.govresearchgate.net In 2-bromo-4,6-dinitroaniline, the crystal structure is stabilized by N-H···O and C-H···O hydrogen bonds, along with weak C-Br···π interactions. nih.gov
Crystal Packing Architectures and Supramolecular Assembly
The collective effect of the intermolecular interactions described above dictates the crystal packing and the resulting supramolecular assembly. The specific arrangement of molecules in the crystal lattice of this compound would be a unique fingerprint of its solid-state structure.
For comparison, 2-bromo-4-nitroaniline crystallizes in the orthorhombic space group Pna21. researchgate.net The molecules are linked by hydrogen bonds to form a three-dimensional network. nih.gov In the case of 2-bromo-4,6-dinitroaniline, the molecules are linked by a combination of hydrogen bonds and C-Br···π interactions to also form a three-dimensional network. nih.gov
Computational Chemistry and Theoretical Studies of 2 Bromo 3,6 Dimethyl 4 Nitroaniline
Quantum Chemical Methodologies
Quantum chemical methods are fundamental tools for investigating the geometric and electronic properties of molecules from first principles. dtic.milwikipedia.org These computational techniques can be broadly categorized into ab initio, semiempirical, and Density Functional Theory (DFT) methods, each offering a different balance between accuracy and computational cost.
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations on molecular systems, including aromatic and nitroaromatic compounds. mdpi.comnih.gov DFT is based on the Hohenberg-Kohn theorems, which state that the total energy of a system is a unique functional of its electron density. mdpi.com This approach is computationally less intensive than many high-level ab initio methods, making it suitable for studying larger molecules. mdpi.com
For a molecule like 2-Bromo-3,6-dimethyl-4-nitroaniline, DFT calculations would typically be employed to perform geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This provides insights into bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate a wide range of electronic properties, including molecular orbital energies and the distribution of electron density, which are crucial for understanding the molecule's stability and reactivity. nih.gov
High-Level Ab Initio and Semiempirical Molecular Orbital Approaches
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on the principles of quantum mechanics and physical constants, without the inclusion of experimental data. dtic.milwikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org More accurate, "post-Hartree-Fock" methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation effects, providing more precise results at a higher computational cost. dtic.mil These high-level methods are valuable for obtaining benchmark data for smaller systems or when very high accuracy is required. researchgate.net
On the other end of the computational spectrum are semiempirical molecular orbital methods. These methods, also based on quantum mechanics, introduce approximations and parameters derived from experimental data to simplify the calculations. dtic.miltau.ac.illibretexts.org This parameterization makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. researchgate.net However, their accuracy is dependent on the quality of the parameterization and their applicability is generally limited to molecules similar to those used in the parameterization process. researchgate.netlibretexts.org
Selection and Validation of Basis Sets and Exchange-Correlation Functionals
The accuracy of DFT and ab initio calculations is highly dependent on the choice of two key components: the basis set and, for DFT, the exchange-correlation (XC) functional. youtube.comnih.gov
A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a greater computational expense. youtube.com Common basis set families include Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). aip.orgstackexchange.com The choice of basis set often involves a compromise between the desired accuracy and the computational resources available. Adding polarization and diffuse functions can significantly improve the accuracy for many systems. youtube.com
The exchange-correlation functional is the component of DFT that accounts for the complex quantum mechanical effects of electron exchange and correlation. researchgate.net Since the exact form of this functional is unknown, a wide variety of approximations have been developed. These are often categorized on a "Jacob's Ladder" of increasing complexity and accuracy, from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs), meta-GGAs, and hybrid functionals (which mix a portion of exact Hartree-Fock exchange). researchgate.net The B3LYP hybrid functional is a widely used and well-validated functional for a broad range of organic molecules. nih.govajeee.co.in The selection of the most appropriate functional often involves testing and validation against experimental data or high-level ab initio results for similar systems. researchgate.net
Table 1: Overview of Common Basis Sets
| Basis Set Type | Description | Example | Typical Application |
|---|---|---|---|
| Minimal Basis Set | One basis function for each core and valence atomic orbital. | STO-3G | Low-cost, qualitative results. Not recommended for high accuracy. |
| Split-Valence | Multiple basis functions for each valence orbital, providing more flexibility. | 6-31G, 6-311G | Standard for geometry optimizations and frequency calculations. |
| Polarized | Adds functions with higher angular momentum (e.g., d-functions on carbon) to allow for orbital shape distortion. | 6-31G(d) or 6-31G* | Essential for accurate geometries and properties of most molecules. |
| Diffuse | Adds very spread-out functions to better describe anions, lone pairs, and weak interactions. | 6-31+G(d) | Important for systems where electrons are loosely bound. |
| Correlation-Consistent | Systematically improvable sets designed to converge smoothly to the complete basis set limit. | cc-pVDZ, cc-pVTZ | Used for high-accuracy energy calculations. |
Electronic Structure and Reactivity Descriptors
Computational methods provide quantitative data that can be translated into chemically intuitive concepts of electronic structure and reactivity. For substituted anilines, descriptors such as frontier molecular orbitals and the molecular electrostatic potential are particularly insightful. thaiscience.infonih.gov
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). According to FMO theory, the reactivity of a molecule is largely governed by the interaction between its HOMO and the LUMO of a reaction partner. wuxiapptec.com
The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting higher reactivity towards electrophiles. stackexchange.com
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. stackexchange.com
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxiapptec.comdergipark.org.tr Conversely, a small gap suggests the molecule is more polarizable and more reactive. stackexchange.com For a molecule like this compound, the spatial distribution of the HOMO would likely be concentrated on the electron-rich aniline (B41778) ring and amino group, while the LUMO would be localized on the electron-withdrawing nitro group. researchgate.net
Table 2: Key Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Chemical Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | χ² / (2η) | A global measure of electrophilic character. |
Emerging Research Directions and Future Outlook
Development of Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules. colab.ws For halogenated nitroanilines, traditional synthesis routes often involve harsh conditions and the use of hazardous reagents. Future research is focused on developing more environmentally benign methods for the production of 2-Bromo-3,6-dimethyl-4-nitroaniline.
Key areas of development include:
Solvent Selection: Moving away from chlorinated solvents towards greener alternatives like water, ethanol (B145695), or supercritical fluids. researchgate.net A study on the synthesis of related quinoline (B57606) derivatives highlights the use of ethanol as a solvent at elevated temperatures. researchgate.net
Reagent Stoichiometry: Optimizing reactions to use stoichiometric amounts of reagents, thereby minimizing waste. For instance, in bromination reactions, controlling the equivalents of bromine is crucial to prevent the formation of dibrominated by-products.
Waste Management: Implementing strategies for the recovery and recycling of solvents and catalysts. Acid recovery and bromine recycling are key considerations in industrial-scale production of similar compounds.
Alternative Energy Sources: Exploring the use of microwave or ultrasound assistance to reduce reaction times and energy consumption.
A synthesis process for a related compound, 2-cyano-4-nitro-6-bromaniline, emphasizes minimizing sewage generation and energy consumption, pointing towards a trend of developing low-pollution production processes. google.com
Exploration of Catalytic Approaches for Enhanced Selectivity and Efficiency
Catalysis offers a powerful tool for improving the efficiency and selectivity of organic transformations. The synthesis of this compound can benefit significantly from the exploration of novel catalytic systems.
Current and Future Research in Catalysis:
Copper-Catalyzed Bromination: A practical procedure for the regioselective bromination of anilines has been developed using a copper sulfate (B86663) (CuSO₄·5H₂O) catalyst with sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈). thieme-connect.com This method offers a more economical and environmentally viable alternative to traditional bromination techniques. thieme-connect.com
Palladium-Catalyzed Reactions: While often used for cross-coupling reactions, palladium catalysts could also be explored for direct C-H functionalization or amination reactions in the synthesis pathway.
Organocatalysis: The use of small organic molecules as catalysts is a growing field. For the synthesis of this compound, organocatalysts could offer metal-free alternatives for specific steps, such as the introduction of functional groups.
Biocatalysis: The use of enzymes for selective transformations on the aniline (B41778) core represents a future frontier. Enzymes could offer unparalleled selectivity under mild reaction conditions.
The optimization of catalytic systems, including catalyst loading and reaction conditions, is crucial for achieving high yields and minimizing by-product formation. researchgate.netthieme-connect.com
Advanced Computational Studies for Deeper Mechanistic Understanding
Computational chemistry provides invaluable insights into reaction mechanisms, molecular properties, and reactivity, guiding the rational design of new synthetic routes and materials. uomustansiriyah.edu.iq For this compound, computational studies can elucidate several key aspects.
Areas for Computational Investigation:
Reaction Mechanism Analysis: Density Functional Theory (DFT) calculations can be used to model the transition states and intermediates of the nitration and bromination steps, helping to understand the regioselectivity observed in the synthesis. Computational studies on related compounds have predicted the stability of intermediates based on resonance and steric factors.
Spectroscopic Characterization: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the structural confirmation of the synthesized compound and its intermediates. researchgate.net
Molecular Property Prediction: Properties such as the electrostatic potential surface (MESP), and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to predict the molecule's reactivity and potential interaction sites. researchgate.net These analyses help in understanding the chemical reactivity of the molecule. researchgate.net
Structure-Property Relationships: Computational models can be employed to correlate the specific arrangement of substituents with the molecule's electronic and optical properties, which is particularly relevant for applications in materials science.
For the related compound 2-bromo-4-nitroaniline (B50497), theoretical studies have been conducted to understand its electronic transitions and nonlinear optical (NLO) properties. researchgate.net Similar investigations on this compound would provide a deeper understanding of its potential.
Discovery of Novel Applications in Emerging Scientific Disciplines
While substituted anilines are traditionally used as intermediates for dyes and pharmaceuticals, the unique substitution pattern of this compound opens up possibilities for its use in more advanced applications.
Potential Emerging Applications:
Materials Science: Halogenated and nitro-substituted aromatic compounds are precursors for polymers, resins, and other advanced materials. The specific properties of this compound could be harnessed to create materials with tailored optical or electronic properties. Related nitroanilines have been investigated for their nonlinear optical (NLO) properties, suggesting potential use in optoelectronics. researchgate.net
Medicinal Chemistry: The aniline scaffold is present in many bioactive molecules. This compound could serve as a building block for the synthesis of novel therapeutic agents. The substituents on the ring can be modified to tune the molecule's interaction with biological targets such as enzymes or receptors.
Agrochemicals: Substituted anilines are common intermediates in the synthesis of pesticides and herbicides. Research could focus on developing new agrochemicals derived from this specific scaffold.
Enzyme Inhibition: The structural features of this compound make it a candidate for studying enzyme inhibition and protein interactions, which is a key area in biochemical research.
Structure-Activity Relationship Studies for Tailored Research Materials
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science. acs.org By systematically modifying the structure of this compound and evaluating the impact on its properties, researchers can develop materials and molecules with tailored functions.
Key Focus Areas for SAR Studies:
Impact of Substituent Position: The relative positions of the bromo, nitro, and methyl groups significantly influence the electronic distribution and steric environment of the molecule. SAR studies would involve synthesizing isomers and evaluating how these positional changes affect reactivity and biological activity. For example, the basicity of dimethyl-nitroanilines is known to be affected by the steric hindrance around the amino group. blogspot.com
Role of Halogen and Nitro Groups: The bromine atom can participate in halogen bonding, while the nitro group is a strong hydrogen bond acceptor. SAR studies can explore how these interactions influence binding to biological targets or the packing of molecules in a crystal lattice.
Derivatization of the Amine Group: The primary amine group is a key site for further chemical modification, allowing for the synthesis of a wide library of derivatives for screening in various applications. nih.gov
By combining synthetic chemistry with biological and material-based assays, SAR studies can unlock the full potential of this compound as a scaffold for the development of new functional materials and bioactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
